N-(Trifluoroacetyl)-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trifluoroacetyl)-L-glutamic acid is a derivative of L-glutamic acid where the amino group is protected by a trifluoroacetyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoroacetyl group, which can influence its reactivity and stability. The trifluoroacetyl group is known for its strong electron-withdrawing effects, which can significantly alter the behavior of the molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-glutamic acid typically involves the reaction of L-glutamic acid with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants and products. The general reaction scheme is as follows:
L-Glutamic acid+Trifluoroacetic anhydride→N-(Trifluoroacetyl)-L-glutamic acid+Acetic acid
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Trifluoroacetyl)-L-glutamic acid can undergo various types of chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the trifluoroacetyl group, regenerating the free amino group.
Substitution: The trifluoroacetyl group can be substituted by other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminium hydride or samarium diiodide are commonly employed.
Substitution: Acyl chlorides or anhydrides can be used to introduce different acyl groups.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: L-glutamic acid.
Substitution: N-acyl derivatives of L-glutamic acid.
Scientific Research Applications
N-(Trifluoroacetyl)-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. The trifluoroacetyl group can serve as a protecting group for the amino group during multi-step syntheses.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, where the trifluoroacetyl group imparts desirable properties such as increased stability and reactivity.
Mechanism of Action
The mechanism by which N-(Trifluoroacetyl)-L-glutamic acid exerts its effects is largely dependent on the trifluoroacetyl group. This group can interact with various molecular targets, including enzymes and proteins, by forming stable complexes. The electron-withdrawing nature of the trifluoroacetyl group can enhance the reactivity of the molecule, making it a potent inhibitor of certain enzymes. The pathways involved typically include nucleophilic attack on the carbonyl carbon of the trifluoroacetyl group, leading to the formation of covalent adducts.
Comparison with Similar Compounds
Similar Compounds
- N-(Trifluoroacetyl)-L-alanine
- N-(Trifluoroacetyl)-L-lysine
- N-(Trifluoroacetyl)-L-phenylalanine
Uniqueness
N-(Trifluoroacetyl)-L-glutamic acid is unique due to the presence of both the trifluoroacetyl group and the glutamic acid backbone. This combination imparts distinct chemical properties, such as increased acidity and reactivity, which are not observed in other similar compounds. The presence of the carboxyl groups in the glutamic acid backbone also allows for additional interactions and reactions that are not possible with other amino acids.
Properties
CAS No. |
45172-40-5 |
---|---|
Molecular Formula |
C7H8F3NO5 |
Molecular Weight |
243.14 g/mol |
IUPAC Name |
(2S)-2-[(2,2,2-trifluoroacetyl)amino]pentanedioic acid |
InChI |
InChI=1S/C7H8F3NO5/c8-7(9,10)6(16)11-3(5(14)15)1-2-4(12)13/h3H,1-2H2,(H,11,16)(H,12,13)(H,14,15)/t3-/m0/s1 |
InChI Key |
WCTNRLRGZAAGMK-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.